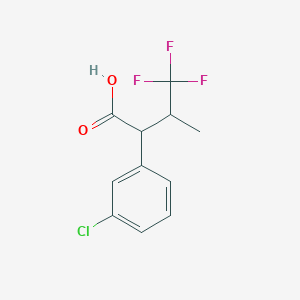
2-(3-Chlorophenyl)-4,4,4-trifluoro-3-methylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chlorophenyl)-4,4,4-trifluoro-3-methylbutanoic acid, also known as TCPTB, is a synthetic compound that belongs to the family of perfluorinated carboxylic acids. TCPTB has been widely used in scientific research as a tool to study the biochemical and physiological effects of perfluorinated compounds.
Mécanisme D'action
The mechanism of action of 2-(3-Chlorophenyl)-4,4,4-trifluoro-3-methylbutanoic acid is not fully understood. However, it is believed that 2-(3-Chlorophenyl)-4,4,4-trifluoro-3-methylbutanoic acid acts as an agonist of peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a transcription factor that plays a key role in the regulation of lipid metabolism and inflammation. Activation of PPARα by 2-(3-Chlorophenyl)-4,4,4-trifluoro-3-methylbutanoic acid leads to the upregulation of genes involved in lipid metabolism and the downregulation of genes involved in inflammation.
Biochemical and Physiological Effects:
2-(3-Chlorophenyl)-4,4,4-trifluoro-3-methylbutanoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to increase the expression of genes involved in lipid metabolism, such as fatty acid oxidation and triglyceride synthesis. 2-(3-Chlorophenyl)-4,4,4-trifluoro-3-methylbutanoic acid has also been shown to decrease the expression of genes involved in inflammation, such as cytokines and chemokines. In addition, 2-(3-Chlorophenyl)-4,4,4-trifluoro-3-methylbutanoic acid has been shown to reduce liver fat accumulation and improve insulin sensitivity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(3-Chlorophenyl)-4,4,4-trifluoro-3-methylbutanoic acid in lab experiments is that it is a well-characterized compound with a known mechanism of action. This allows researchers to study the effects of 2-(3-Chlorophenyl)-4,4,4-trifluoro-3-methylbutanoic acid on specific pathways and to compare the effects of 2-(3-Chlorophenyl)-4,4,4-trifluoro-3-methylbutanoic acid with other perfluorinated compounds. However, one of the limitations of using 2-(3-Chlorophenyl)-4,4,4-trifluoro-3-methylbutanoic acid is that it is a synthetic compound and may not fully represent the effects of naturally occurring perfluorinated compounds.
Orientations Futures
There are several future directions for research on 2-(3-Chlorophenyl)-4,4,4-trifluoro-3-methylbutanoic acid. One area of research is to study the long-term effects of 2-(3-Chlorophenyl)-4,4,4-trifluoro-3-methylbutanoic acid exposure on animal and human health. Another area of research is to study the effects of 2-(3-Chlorophenyl)-4,4,4-trifluoro-3-methylbutanoic acid on different tissues and organs, such as the brain and the reproductive system. Finally, there is a need for further research on the metabolism and elimination of 2-(3-Chlorophenyl)-4,4,4-trifluoro-3-methylbutanoic acid and other perfluorinated compounds in animals and humans.
Conclusion:
In conclusion, 2-(3-Chlorophenyl)-4,4,4-trifluoro-3-methylbutanoic acid is a synthetic compound that has been widely used in scientific research as a tool to study the biochemical and physiological effects of perfluorinated compounds. 2-(3-Chlorophenyl)-4,4,4-trifluoro-3-methylbutanoic acid has a known mechanism of action and has been shown to have a number of biochemical and physiological effects. While there are limitations to using 2-(3-Chlorophenyl)-4,4,4-trifluoro-3-methylbutanoic acid in lab experiments, it remains a valuable tool for studying the effects of perfluorinated compounds. Further research is needed to fully understand the effects of 2-(3-Chlorophenyl)-4,4,4-trifluoro-3-methylbutanoic acid on animal and human health, as well as its metabolism and elimination.
Méthodes De Synthèse
2-(3-Chlorophenyl)-4,4,4-trifluoro-3-methylbutanoic acid is synthesized by the reaction of 3-chlorobenzotrifluoride with 3-methyl-2-butanol in the presence of a catalyst. The reaction is carried out under reflux conditions in an inert atmosphere. The resulting product is then purified by column chromatography to obtain pure 2-(3-Chlorophenyl)-4,4,4-trifluoro-3-methylbutanoic acid.
Applications De Recherche Scientifique
2-(3-Chlorophenyl)-4,4,4-trifluoro-3-methylbutanoic acid has been widely used in scientific research as a tool to study the biochemical and physiological effects of perfluorinated compounds. It has been used as a reference compound in the analysis of perfluorinated compounds in environmental samples. 2-(3-Chlorophenyl)-4,4,4-trifluoro-3-methylbutanoic acid has also been used to study the metabolism and elimination of perfluorinated compounds in animals and humans.
Propriétés
IUPAC Name |
2-(3-chlorophenyl)-4,4,4-trifluoro-3-methylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF3O2/c1-6(11(13,14)15)9(10(16)17)7-3-2-4-8(12)5-7/h2-6,9H,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXPUITZHHYUAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)Cl)C(=O)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)-4,4,4-trifluoro-3-methylbutanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2392933.png)
![6-(4-Bromophenyl)-4-(4-methoxyphenyl)-2-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)pyridine-3-carboxylic acid](/img/structure/B2392934.png)
![3-allyl-2-((2-morpholino-2-oxoethyl)thio)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2392935.png)

![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate](/img/structure/B2392939.png)

![1-(4-Methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2392942.png)

![2-(6-(2,5-Dimethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetic acid](/img/structure/B2392945.png)

![2-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2392949.png)
![N-(4-bromophenyl)-2-[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B2392950.png)
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2392955.png)
